molecular formula C6H10F3NO B8191821 5-Trifluoromethyl-piperidin-3-ol

5-Trifluoromethyl-piperidin-3-ol

Cat. No.: B8191821
M. Wt: 169.14 g/mol
InChI Key: ZNWMHVACINVUCM-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-piperidin-3-ol typically involves the introduction of the trifluoromethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. For example, the reaction of 3-hydroxy-piperidine with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-Trifluoromethyl-piperidin-3-one, while reduction can produce 5-Trifluoromethyl-piperidine.

Scientific Research Applications

5-Trifluoromethyl-piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethyl-piperidine: Similar structure but lacks the hydroxyl group.

    5-Trifluoromethyl-piperidin-2-one: Contains a carbonyl group instead of a hydroxyl group.

    5-Trifluoromethyl-piperidin-4-ol: Hydroxyl group positioned differently on the piperidine ring.

Uniqueness

5-Trifluoromethyl-piperidin-3-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .

Properties

IUPAC Name

5-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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